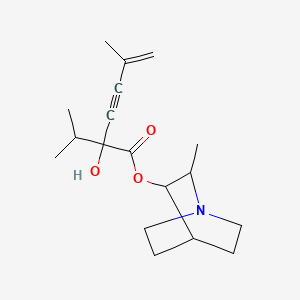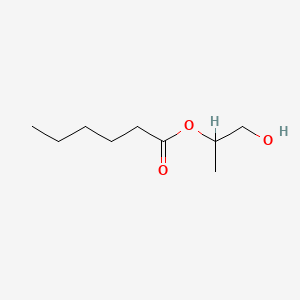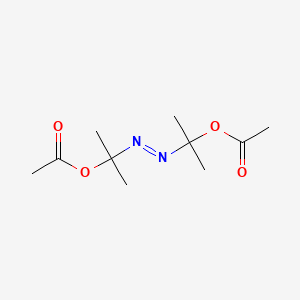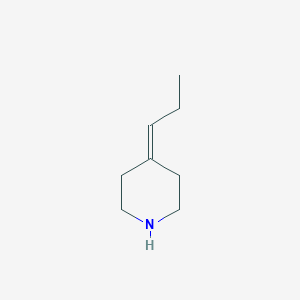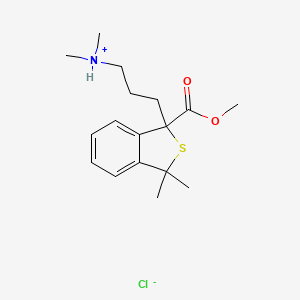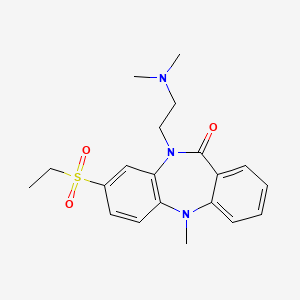
Propylene glycol 2-hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a faint odor. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Propylene glycol 2-hexanoate can be synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Propylene glycol 2-hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Propylene glycol and hexanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Various oxidation products depending on the conditions and reagents used.
科学研究应用
Propylene glycol 2-hexanoate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
相似化合物的比较
Similar Compounds
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Hexanoic acid: A carboxylic acid with similar reactivity but lacks the glycol component.
Ethylene glycol 2-hexanoate: An ester with similar properties but derived from ethylene glycol instead of propylene glycol.
Uniqueness
Propylene glycol 2-hexanoate is unique due to its combination of the glycol and ester functionalities, which impart distinct chemical and physical properties. This combination allows it to act as both a solvent and a reactive intermediate in various chemical processes, making it versatile in industrial and research applications.
属性
| 170678-49-6 | |
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-hydroxypropan-2-yl hexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |
InChI 键 |
PWNFTZZOSNXDLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



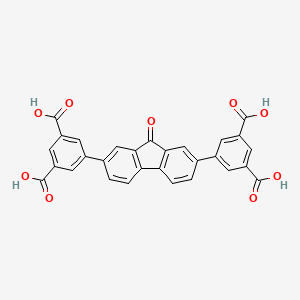

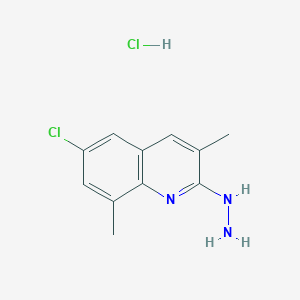
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/no-structure.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

